molecular formula C39H50O20 B3030791 Sagittasine A

Sagittasine A

Cat. No.: B3030791
M. Wt: 838.8 g/mol
InChI Key: MIMVORVNCSRFSW-UARVVTTKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sagittasine A is a flavonoid glycoside isolated from Epimedium species, a genus of plants widely studied for their bioactive compounds. It has a molecular formula of C₃₉H₅₀O₂₀ and a molecular weight of 838.81 g/mol . The compound is characterized by its high purity (≥95% by HPLC) and is commonly used as a reference standard in pharmacological and phytochemical research . Structurally, this compound is hypothesized to be a glycosylated derivative of kaempferol or icariin, with specific rhamnose and glucose moieties attached at distinct positions, though its full stereochemical configuration remains under investigation .

This compound is notable for its presence in multiple Epimedium species, including E. brevicornu and E. koreanum, where it contributes to the plants' chemotaxonomic differentiation . Its identification relies on advanced analytical techniques such as UPLC-Q-TOF-MS and NMR spectroscopy, which confirm its fragmentation patterns and spectral signatures .

Properties

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50O20/c1-13(2)19(41)10-18-21(55-38-32(51)29(48)26(45)22(12-40)56-38)11-20(42)23-27(46)35(33(57-34(18)23)16-6-8-17(52-5)9-7-16)58-39-36(30(49)25(44)15(4)54-39)59-37-31(50)28(47)24(43)14(3)53-37/h6-9,11,14-15,19,22,24-26,28-32,36-45,47-51H,1,10,12H2,2-5H3/t14-,15-,19?,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMVORVNCSRFSW-UARVVTTKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC(C(=C)C)O)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC(C(=C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Identified Gaps in Available Data

The search results focus on Sagittarius A (the Milky Way's supermassive black hole)* and Sagittarius B2 (a molecular cloud complex) . Key chemical species discussed in these regions include:

  • Organic molecules : Ethanol, vinyl alcohol, methanol, ethyl formate, and alkyl cyanides in Sagittarius B2 .

  • Reactive processes : Dust grain surface chemistry, shock-driven reactions, and photodissociation in molecular clouds .

No compounds named "Sagittasine A" are mentioned in the context of galactic center chemistry, interstellar medium studies, or black hole dynamics.

Terminology Clarification

  • Name accuracy : Confirm whether "this compound" refers to a compound associated with the Sagittarius constellation or a mislabeled term (e.g., "Sagittariine," "Sagittarine," or "Sagittatusine").

  • Field-specific nomenclature : The term may belong to a niche subfield (e.g., marine natural products or synthetic organic chemistry) not covered in the provided astrophysical sources.

Research Limitations

  • The provided materials prioritize interstellar chemistry (e.g., star-forming regions) and supermassive black hole dynamics , not terrestrial or synthetic organic compounds.

Recommendations for Further Investigation

If "this compound" is a novel or obscure compound, consider:

Action Purpose
Review CAS Registry or PubChem Verify nomenclature and existence in chemical databases.
Consult marine biology literature Explore natural products from Sagittaria (arrowhead plant) or marine organisms.
Analyze patent databases Investigate synthetic pathways for unregistered compounds.

Relevant Chemical Context from Sagittarius B2

While unrelated to "this compound," the Sagittarius B2 molecular cloud provides insights into complex organic chemistry in space:

Key Reactions and Molecules

MoleculeRole in ReactionsReference
CH3_33OH Forms via hydrogenation of CO on dust grains. Precursor to esters and ethers .
H2_22CS Sulfur-bearing species formed in shocked gas regions.
C2_22H5_55CN Produced through radical recombination in cold gas phases.

Dominant Reaction Mechanisms

  • Surface-mediated synthesis : Ice mantles on dust grains enable molecule formation at low temperatures .

  • Shock-driven chemistry : Collisions between gas clouds release energy, enabling endothermic reactions .

Mechanism of Action

The mechanism of action of Sagittasine A involves its interaction with various molecular targets and pathways. It has been shown to produce partial endothelial nitric oxide-dependent vasorelaxation, which suggests that it may interact with nitric oxide pathways in the body . the exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sagittasine A belongs to a class of flavonoid glycosides abundant in Epimedium. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of this compound and Related Flavonoids

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Presence in Epimedium Species Analytical Identification Methods
This compound C₃₉H₅₀O₂₀ 838.81 Glycosylated kaempferol/icariin derivative; hypothesized 3-O-rhamnosyl-7-O-glucosyl linkage E. brevicornu, E. koreanum UPLC-Q-TOF-MS, NMR
Sagittasine C C₃₉H₅₀O₂₀ 838.81 3′-Hydroxyicariine-3-O-rhamnopyranosyl-7-O-glucopyranoside; confirmed hydroxylation at C3′ E. brevicornu, E. wushanense UPLC-Q-TOF-MS, reference standard comparison
Icariin C₃₃H₄₀O₁₅ 676.67 8-Prenylkaempferol-3-O-rhamnosyl-7-O-glucoside; well-characterized bioactive compound All major species HPLC-DAD, MS/MS
Baohuoside I C₂₇H₃₀O₁₀ 514.52 Kaempferol-3-O-rhamnoside; minimal glycosylation E. sagittatum, E. koreanum NMR, HR-ESI-MS

Key Findings:

Structural Similarities and Differences :

  • This compound and Sagittasine C share the same molecular formula (C₃₉H₅₀O₂₀ ) but differ in hydroxylation and glycosylation patterns. Sagittasine C has a confirmed 3′-hydroxyl group on the icariin aglycone, while this compound’s exact substitution pattern remains unresolved .
  • Both compounds exhibit more complex glycosylation than icariin, which has fewer sugar units and a lower molecular weight .

Chemotaxonomic Significance: this compound and C are critical markers for distinguishing Epimedium species. For example, Sagittasine C is a diagnostic compound for E. wushanense, while this compound is predominant in E. brevicornu . Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) models have identified these compounds as VIP (Variable Importance in Projection) markers, with Sagittasine C showing higher discriminatory power in species classification .

Analytical Challenges: this compound and C’s structural similarity complicates their differentiation. MS/MS fragmentation patterns (e.g., m/z 837 [M-H]⁻ for Sagittasine C vs. m/z 837 [M-H]⁻ for this compound) require high-resolution instruments like Q-TOF-MS for accurate identification .

Biological Activity :

  • While this compound’s pharmacological properties are understudied, Sagittasine C and icariin demonstrate osteogenic, anti-inflammatory, and neuroprotective effects . The additional glycosylation in this compound may influence its bioavailability and target specificity, warranting further investigation.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural identity of Sagittasine A in plant extracts?

  • Methodological Answer : this compound’s identity can be confirmed via a combination of high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR). HPLC (95% purity threshold) isolates the compound, while MS (e.g., m/z 838.81 [M-H]⁻) and NMR provide molecular fragmentation patterns and structural elucidation. Cross-referencing with known ginsenosides (e.g., Rg1, Rb1) and spectral libraries is critical for validation .

Q. What protocols are standard for isolating this compound from botanical sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol) followed by column chromatography and preparative HPLC. Detailed protocols should specify solvent gradients, column types (e.g., C18 reversed-phase), and purity validation steps. Experimental sections must document parameters like retention time (e.g., 20–22 minutes for related compounds) and reproducibility metrics to ensure consistency .

Q. How should researchers assess this compound’s stability under laboratory storage conditions?

  • Methodological Answer : Stability studies should monitor degradation under varying temperatures (2–8°C recommended), light exposure, and solvent conditions (e.g., methanol vs. aqueous solutions). Use HPLC to track purity over time, and validate results with tandem MS to identify degradation byproducts. Document storage protocols in supplementary materials to aid reproducibility .

Advanced Research Questions

Q. How can experimental designs address this compound’s low bioavailability in pharmacological studies?

  • Methodological Answer : Given its high molecular weight (838.81 g/mol), researchers should employ in vitro models (e.g., Caco-2 cell monolayers) to assess intestinal permeability. Pharmacokinetic studies in animal models can quantify absorption rates, while nanoformulation or prodrug strategies may enhance solubility. Include dose-response curves and control for confounding variables like metabolic enzymes .

Q. What strategies reconcile contradictory bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using reference compounds (e.g., ginsenoside controls) and validate findings via orthogonal assays (e.g., Western blotting alongside ELISA). Meta-analyses of raw datasets, with attention to statistical power and effect sizes, can identify confounding factors .

Q. How should researchers optimize this compound’s synthesis for structure-activity relationship (SAR) studies?

  • Methodological Answer : Semi-synthetic modification of this compound’s glycosidic side chains (C39H50O20 backbone) requires regioselective enzymatic or chemical catalysis. Use NMR to confirm modification sites and HPLC-MS to assess yield. Pair synthetic analogs with in silico docking studies to predict bioactivity, prioritizing candidates for empirical validation .

Q. What methodologies validate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify target pathways. CRISPR-Cas9 knockout models can confirm gene-specific effects, while isotopic labeling (e.g., ¹³C-glucose tracing) tracks metabolic interactions. Reproducibility requires independent replication cohorts and blinded data analysis .

Notes on Data Presentation

  • Tables : Include raw spectral data (e.g., NMR chemical shifts, MS fragments) in supplementary files, with concise summaries in the main text .
  • Ethical Replication : Document all experimental parameters (e.g., HPLC gradients, cell culture conditions) to enable independent verification, adhering to guidelines for academic integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.